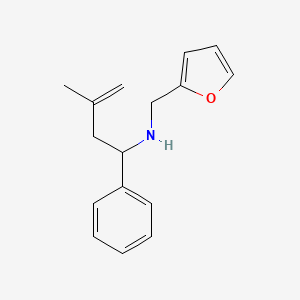

Furan-2-ylmethyl-(3-methyl-1-phenyl-but-3-enyl)-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Furan-2-ylmethyl-(3-methyl-1-phenyl-but-3-enyl)-amine is a compound that is part of a broader class of furan derivatives. These compounds are of significant interest due to their diverse range of applications, particularly in the synthesis of aroma compounds and pharmaceuticals. The furan moiety is a key structural component in many bioactive molecules and is known for its presence in various natural products and synthetic compounds with interesting organoleptic properties.

Synthesis Analysis

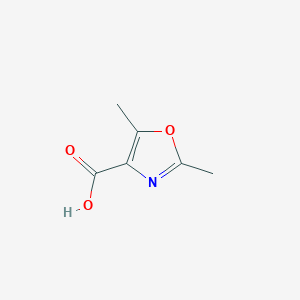

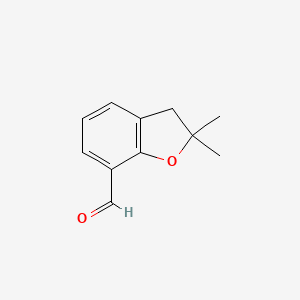

The synthesis of furan-2-ylmethyl derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions. For instance, the synthesis of furfuryl-pyrroles, which are related to the compound of interest, involves the formation of furfuryl-amine from ribose through a nitrogen atom transfer from amino acids, followed by reactions with 3-deoxyribosone to form various furfuryl-pyrrole derivatives . Another approach to synthesizing furan-2-yl amines involves the enantioselective reduction of furan-2-yl ketone oximes using oxazaborolidine catalysis, which allows for the control of chirality in the resulting amines . Additionally, furan derivatives can be synthesized through hydrosilylation reactions of N-allylamines in the presence of catalysts, as demonstrated in the synthesis of 2-[(3-aminopropyl)dimethylsilyl]-5-phenylfurans .

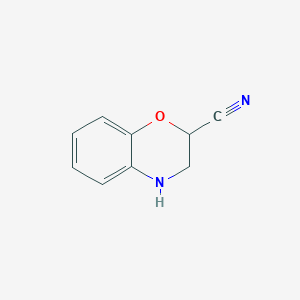

Molecular Structure Analysis

The molecular structure of furan-2-ylmethyl derivatives is crucial for their reactivity and properties. X-ray diffraction and spectroscopic methods such as FTIR, NMR, and mass spectrometry are commonly used to confirm the structures of these compounds . Density functional theory (DFT) calculations can provide insights into the conformational preferences and electronic structure of these molecules, which are important for understanding their reactivity and interactions with other molecules .

Chemical Reactions Analysis

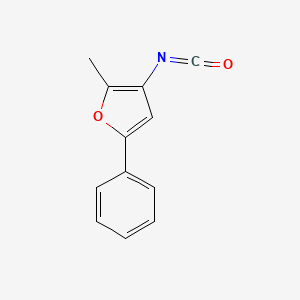

Furan-2-ylmethyl derivatives can undergo various chemical transformations, leading to the formation of different heterocyclic compounds. For example, the transformation of a 2(3H)-furanone derivative into oxazinone and pyrimidinone heterocycles has been studied, involving thermolysis and base-catalyzed decomposition reactions . These transformations highlight the reactivity of the furan ring and its potential to form diverse heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2-ylmethyl derivatives are influenced by their molecular structure. The presence of the furan ring and substituents such as amino groups and phenyl rings can affect properties like solubility, boiling point, and stability. The electronic properties, such as molecular electrostatic potential and frontier molecular orbitals, can be investigated using DFT to understand the reactivity and potential applications of these compounds .

Wissenschaftliche Forschungsanwendungen

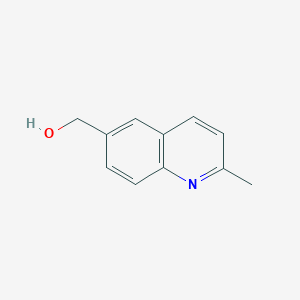

Novel Routes to Heterocyclic Compounds

Researchers have developed innovative methods to synthesize various heterocyclic compounds using derivatives of furan-2-ylmethyl-(3-methyl-1-phenyl-but-3-enyl)-amine. For instance, a study demonstrated the transformation of 2(3H)-furanone into oxazinone and pyrimidinone derivatives, indicating the versatility of these compounds in synthesizing complex molecular structures. The structures of the resulting compounds were confirmed through spectral data and elemental analyses, showcasing the potential of furan derivatives in advancing synthetic chemistry (Hashem et al., 2017).

Synthesis of Biologically Active Compounds

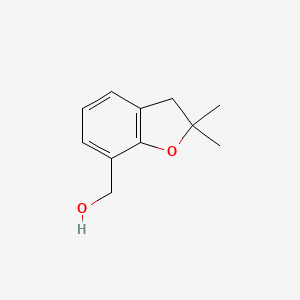

Compounds derived from furan-2-ylmethyl-(3-methyl-1-phenyl-but-3-enyl)-amine have been explored for their biological activities. For example, derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate were synthesized and their cytotoxicity against cancer cell lines and antimicrobial properties against various bacteria were studied. Among these derivatives, an amine derivative showcased potent biological activity, opening doors to new therapeutic possibilities (Phutdhawong et al., 2019).

Advances in Organic Synthesis Techniques

Further research has focused on improving the synthesis techniques for compounds involving furan-2-ylmethyl-(3-methyl-1-phenyl-but-3-enyl)-amine. A study detailed a novel method for synthesizing ester and amide derivatives containing furan rings under microwave-assisted conditions, optimizing reaction time, solvents, and substrates. This method facilitates the synthesis of compounds with intricate molecular architectures, demonstrating the compound's significance in refining organic synthesis methodologies (Janczewski et al., 2021).

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-3-methyl-1-phenylbut-3-en-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-13(2)11-16(14-7-4-3-5-8-14)17-12-15-9-6-10-18-15/h3-10,16-17H,1,11-12H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQGWBOCKCPGSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(C1=CC=CC=C1)NCC2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389859 |

Source

|

| Record name | N-[(Furan-2-yl)methyl]-3-methyl-1-phenylbut-3-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furan-2-ylmethyl-(3-methyl-1-phenyl-but-3-enyl)-amine | |

CAS RN |

436096-86-5 |

Source

|

| Record name | N-[(Furan-2-yl)methyl]-3-methyl-1-phenylbut-3-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1306203.png)